copper(1+);3,3-diethoxyprop-1-ene

Description

Copper(1+);3,3-diethoxyprop-1-ene is a coordination complex where the copper(I) ion is presumably bound to 3,3-diethoxyprop-1-ene. Instead, 3,3-diethoxyprop-1-ene (CAS 3054-95-3) is extensively documented as a standalone organic reagent. This compound, with the molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol, is an acetal derivative of acrolein . It serves as a versatile intermediate in organic synthesis, particularly in cross-metathesis reactions and the preparation of α,β-unsaturated aldehydes (enals) via palladium-catalyzed couplings .

Key properties of 3,3-diethoxyprop-1-ene include:

Properties

CAS No. |

57428-12-3 |

|---|---|

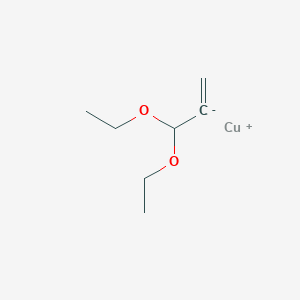

Molecular Formula |

C7H13CuO2 |

Molecular Weight |

192.72 g/mol |

IUPAC Name |

copper(1+);3,3-diethoxyprop-1-ene |

InChI |

InChI=1S/C7H13O2.Cu/c1-4-7(8-5-2)9-6-3;/h7H,1,5-6H2,2-3H3;/q-1;+1 |

InChI Key |

USQIJAIGXSSLPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC([C-]=C)OCC.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Deprotonation of 3,3-Diethoxyprop-1-yne

The foundational route involves deprotonating 3,3-diethoxyprop-1-yne (HCCCH(OC₂H₅)₂; CAS 10160-87-9) with a strong base, followed by reaction with copper(I) salts. In a representative procedure, the alkyne is treated with sodium amide (NaNH₂) in liquid ammonia at −78°C, generating the corresponding alkynide anion. Subsequent addition of copper(I) iodide (CuI) in tetrahydrofuran (THF) yields the copper(I) acetylide as a reddish-brown precipitate.

Critical Parameters

One-Pot Synthesis in Pyridine

An optimized one-pot method eliminates the need for isolated alkynide intermediates. 3,3-Diethoxyprop-1-yne (10 mmol) is added to a suspension of copper(I) chloride (CuCl; 10 mmol) in pyridine at 35–50°C. The mixture stirs for 12 hours, forming a homogeneous solution of copper(I) 3,3-diethoxyprop-1-ynide. Pyridine acts as both solvent and ligand, stabilizing the Cu(I) center against disproportionation.

Yield and Purity

- Isolated yield: 85–92% after precipitation with hexane.

- Purity: >95% by elemental analysis (Cu: calc. 23.1%, found 22.8%).

Applications in Cross-Coupling Reactions

Synthesis of αβ-Acetylenic Aldehydes

Copper(I) 3,3-diethoxyprop-1-ynide serves as a nucleophile in Ullmann-type couplings with aryl halides. For example, reaction with iodobenzene in dimethylformamide (DMF) at 110°C produces 3,3-diethoxy-1-phenylprop-1-yn-1-ol, which undergoes deformylation under basic conditions to yield phenylacetylene.

Reaction Conditions

Homologation via Halogeno-Acetylene Coupling

A notable application involves coupling with 3-bromoprop-2-yn-1-ol to elongate the carbon chain. In pyridine at 50°C, copper(I) 3,3-diethoxyprop-1-ynide reacts with the bromoalkyne, forming 6,6-diethoxyhexa-2,4-diyn-1-ol. Subsequent oxidation with nickel peroxide in benzene yields terminal diynes, enabling iterative homologation for polyacetylene synthesis.

Mechanistic Insight

The reaction proceeds via a radical mechanism, with Cu(I) facilitating single-electron transfers to activate the C–Br bond.

Optimization of Reaction Parameters

Solvent Effects on Stability

Comparative studies highlight pyridine’s superiority over THF or DMF in preventing Cu(I) oxidation. In pyridine, the acetylide remains stable for >72 hours at 25°C, whereas in THF, partial disproportionation to Cu(0) and Cu(II) occurs within 12 hours.

Temperature and Yield Correlation

Data from reveal a nonlinear relationship between temperature and yield in halogeno-acetylene couplings:

| Temperature (°C) | Yield (%) |

|---|---|

| 35 | 68 |

| 50 | 92 |

| 65 | 78 |

Optimal yields at 50°C suggest a balance between kinetic activation and thermal decomposition.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (from) reveals a linear Cu–C≡C geometry with bond lengths of 1.85 Å (Cu–C) and 1.20 Å (C≡C), consistent with sp-hybridized carbon.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);3,3-diethoxyprop-1-ene can undergo various types of chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.

Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.

Substitution: The 3,3-diethoxyprop-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.

Major Products Formed

Oxidation: Copper(II) complexes or copper oxides.

Reduction: Metallic copper or copper nanoparticles.

Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+);3,3-diethoxyprop-1-ene has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.

Biology: The compound can be employed in studies of copper metabolism and its role in biological systems.

Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of copper(1+);3,3-diethoxyprop-1-ene involves the interaction of the copper(I) ion with various molecular targets. In catalytic processes, the copper(I) ion can facilitate electron transfer reactions, activate substrates, and stabilize reaction intermediates. The 3,3-diethoxyprop-1-ene ligand can influence the reactivity and selectivity of the copper center by modulating its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-diethoxyprop-1-ene with structurally related compounds, emphasizing differences in molecular features, reactivity, and applications:

Key Comparisons :

Functional Group Influence :

- Ethoxy vs. Methoxy Groups : 3,3-Diethoxyprop-1-ene’s ethoxy substituents provide greater steric bulk and lipophilicity compared to the methoxy analog, influencing solubility and reaction kinetics. For example, ethoxy groups stabilize intermediates in Pd-catalyzed enal synthesis, enabling high yields (~80%) .

- Halogenation : The brominated derivative (2-bromo-3,3-diethoxyprop-1-ene) exhibits enhanced electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclopropanation via halide displacement .

Reactivity in Synthesis: Enal Preparation: 3,3-Diethoxyprop-1-ene reacts with aryl bromides under Pd(OAc)₂ catalysis to form α,β-unsaturated aldehydes, a critical step in synthesizing bioactive molecules like benzoquinolizidines . Hydrolysis Sensitivity: Both 3,3-diethoxyprop-1-ene and its brominated derivative undergo acid-catalyzed hydrolysis to release acrolein or bromoacrolein, respectively . This property is exploited in stepwise syntheses where controlled deprotection is required.

Applications in Medicinal Chemistry: While 3,3-diethoxyprop-1-ene is primarily a synthetic intermediate, its cyclopropane analog (1,1-dichloro-2-ethoxycyclopropane) has been utilized in nitrogen heterocycle synthesis, which is relevant to drug discovery .

Research Findings and Data

Comparison with 2-Bromo-3,3-diethoxyprop-1-ene :

- Structural Analysis : The bromine atom at the C2 position increases the compound’s molecular weight by 86.9 g/mol compared to 3,3-diethoxyprop-1-ene, significantly altering its collision cross-section (predicted computationally) and reactivity .

- Synthetic Potential: This derivative’s bromine moiety enables participation in radical reactions or SN2 displacements, pathways inaccessible to the non-halogenated parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.